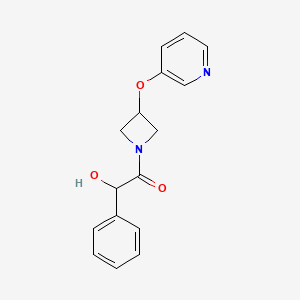

2-Hydroxy-2-phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone

Description

2-Hydroxy-2-phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone is a structurally complex small molecule featuring a 2-hydroxy-2-phenylacetophenone core linked to a 3-(pyridin-3-yloxy)azetidine moiety. The azetidine ring (a four-membered saturated nitrogen heterocycle) introduces significant steric strain, which may influence its reactivity and conformational stability compared to larger heterocycles like pyrrolidine or piperidine . This combination of functional groups suggests possible applications in medicinal chemistry, particularly as a ligand for biological targets such as Toll-like receptors (TLRs) .

Properties

IUPAC Name |

2-hydroxy-2-phenyl-1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c19-15(12-5-2-1-3-6-12)16(20)18-10-14(11-18)21-13-7-4-8-17-9-13/h1-9,14-15,19H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEWBYRMXASMZOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C(C2=CC=CC=C2)O)OC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the azetidin-1-yl intermediate, which can be synthesized through cyclization reactions involving appropriate precursors. The pyridin-3-yloxy group can be introduced via nucleophilic substitution reactions. The final step often involves the coupling of the phenyl ring and the hydroxyl group to the azetidin-1-yl intermediate under controlled conditions, such as using a base catalyst and an appropriate solvent .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective and environmentally friendly reagents .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The phenyl ring and pyridin-3-yloxy group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce new functional groups to the phenyl ring or pyridin-3-yloxy group .

Scientific Research Applications

2-Hydroxy-2-phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azetidine-Containing Derivatives

Azetidine derivatives are less common in drug discovery due to ring strain but offer unique pharmacophoric properties. For example, 5-[6-[[3-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile derivatives (patented by Hoffmann-La Roche) share the azetidine-pyrrolidine-pyridine architecture and act as TLR7-9 antagonists for treating systemic lupus erythematosus . Compared to the target compound, these derivatives exhibit:

- Enhanced rigidity from fused pyrazole-pyridine systems.

- Higher molecular weight (due to morpholine and quinoline groups), which may reduce solubility.

- Distinct substituent positioning (pyridin-3-yloxy vs. pyrazolo-pyridine), altering electronic profiles.

Hydroxypyridine and Acetophenone Derivatives

1-(3-Hydroxypyridin-2-yl)ethanone (CAS 13210-29-2) shares the ethanone and hydroxypyridine motifs but lacks the azetidine and phenyl groups . Key differences include:

- Reduced steric hindrance in the absence of the azetidine ring.

- Lower molecular weight (137.14 g/mol vs. ~328 g/mol for the target compound), influencing pharmacokinetic properties.

- Positional isomerism : The hydroxypyridine group in this compound is at the 2-position versus 3-position in the target molecule, affecting hydrogen-bonding patterns.

Schiff Base Analogues

Schiff bases like 2-((E)-1-(3-((E)-1-(2-hydroxyphenyl)ethylideneamino)-2-methylphenylimino)ethyl)phenol (synthesized in ) share the 2-hydroxyacetophenone backbone but replace the azetidine with an imine linkage. Differences include:

- Planar geometry due to conjugated imine bonds, contrasting with the tetrahedral azetidine.

- Reduced metabolic stability , as imines are prone to hydrolysis.

Structural and Functional Data Table

Research Findings and Implications

- Synthetic Challenges : The azetidine ring in the target compound likely requires specialized cyclization techniques, as seen in azetidine-containing TLR antagonists .

- Computational Insights : Methods like B3LYP/6-31G* (used for Schiff bases in ) could predict the target compound’s dipole moment, solubility, and tautomeric preferences.

Biological Activity

2-Hydroxy-2-phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article provides a detailed analysis of its synthesis, biological properties, and applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a hydroxyl group and a phenyl moiety attached to an ethanone structure, along with a pyridin-3-yloxy substituent on an azetidine ring. The synthesis typically involves multi-step organic reactions:

- Preparation of the Azetidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Functionalization : The azetidine ring is modified to introduce the pyridin-3-yloxy group.

- Final Assembly : The hydroxylated phenyl group is coupled with the functionalized azetidine under controlled conditions.

This synthetic route allows for the introduction of varied functional groups, enhancing the compound's biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways associated with inflammation and cancer progression.

- Receptor Modulation : It may act on various receptors, influencing cellular signaling pathways that regulate growth and apoptosis.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated effectiveness against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 μg/mL |

| Escherichia coli | 1.0 μg/mL |

| Pseudomonas aeruginosa | 0.25 μg/mL |

These results suggest that the compound could serve as a lead in the development of new antimicrobial agents.

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In cell line studies, it demonstrated cytotoxic effects against various cancer types:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

These findings indicate that this compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against a panel of Gram-positive and Gram-negative bacteria. Results showed that it effectively inhibited growth at low concentrations, suggesting potential for development into therapeutic agents for bacterial infections.

Case Study 2: Cancer Cell Line Analysis

In another study focusing on cancer treatment, researchers treated various cancer cell lines with different concentrations of the compound. The results indicated a dose-dependent response in cell viability reduction, supporting its potential use in targeted cancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.